
N-phenyl-2-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-pyrazol-1-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAPP, and it belongs to the class of pyrazole derivatives. The synthesis of N-phenyl-2-pyrazol-1-ylpropanamide has been extensively studied, and its mechanism of action is still under investigation. In
Mecanismo De Acción
The mechanism of action of N-phenyl-2-pyrazol-1-ylpropanamide is still under investigation. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to the accumulation of acetylcholine and other neurotransmitters, which can enhance cognitive function. N-phenyl-2-pyrazol-1-ylpropanamide has also been shown to inhibit the activity of certain kinases, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-phenyl-2-pyrazol-1-ylpropanamide can have various biochemical and physiological effects. This compound has been shown to enhance cognitive function by increasing the levels of acetylcholine and other neurotransmitters in the brain. N-phenyl-2-pyrazol-1-ylpropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using N-phenyl-2-pyrazol-1-ylpropanamide in lab experiments. This compound can be toxic at high concentrations, and it may not be suitable for certain types of experiments.
Direcciones Futuras
There are several future directions for the study of N-phenyl-2-pyrazol-1-ylpropanamide. One area of research is the development of new synthesis methods that can yield higher purity and yield. Another area of research is the investigation of the mechanism of action of this compound, particularly its effects on cancer cells. Additionally, there is a need for more studies on the biochemical and physiological effects of N-phenyl-2-pyrazol-1-ylpropanamide, particularly its effects on cognitive function. Finally, there is a need for more studies on the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Métodos De Síntesis
The synthesis of N-phenyl-2-pyrazol-1-ylpropanamide can be achieved through various methods. One of the most commonly used methods is the reaction of 1-phenyl-3-methyl-5-pyrazolone with chloroacetyl chloride in the presence of a base. This method yields N-phenyl-2-pyrazol-1-ylpropanamide in good yield and purity. Other methods include the reaction of phenylhydrazine with α-bromoacetophenone and the reaction of 1-phenyl-3-methyl-5-pyrazolone with ethyl chloroformate.
Aplicaciones Científicas De Investigación
N-phenyl-2-pyrazol-1-ylpropanamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-phenyl-2-pyrazol-1-ylpropanamide can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-phenyl-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(15-9-5-8-13-15)12(16)14-11-6-3-2-4-7-11/h2-10H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPILDFIHIQPFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


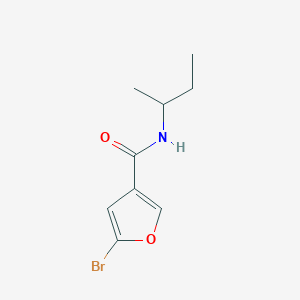

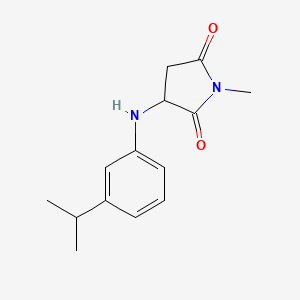
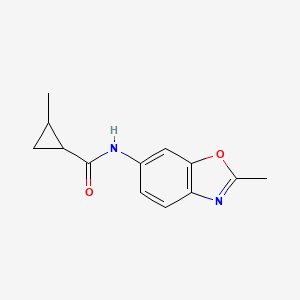
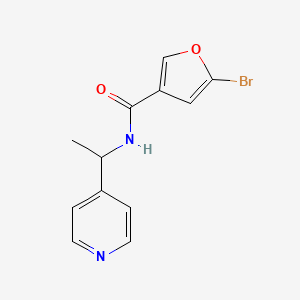
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
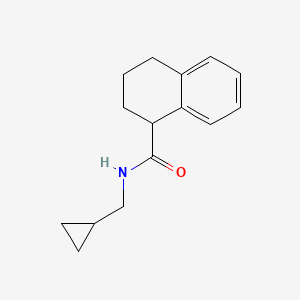
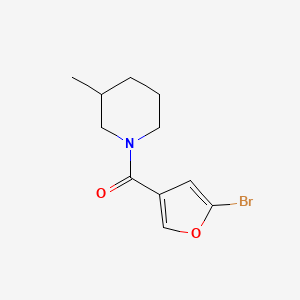
![cyclopropyl-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7494400.png)
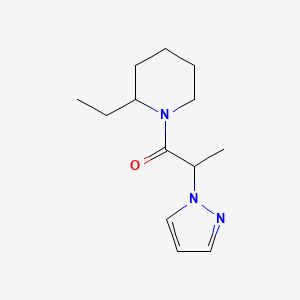
![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![2-methyl-5-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7494427.png)
![2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494430.png)